molecular formula C10H19NO B057519 1-(1-Propylpiperidin-3-yl)ethanone CAS No. 118371-33-8

1-(1-Propylpiperidin-3-yl)ethanone

Cat. No.: B057519
CAS No.: 118371-33-8
M. Wt: 169.26 g/mol
InChI Key: NKXQUSMZKPGODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Propylpiperidin-3-yl)ethanone is a ketone derivative featuring a piperidine ring substituted with a propyl group at the nitrogen atom and an acetyl group at the 3-position. Its molecular formula is C₁₀H₁₉NO (molecular weight: 169.26 g/mol).

Properties

CAS No.

118371-33-8

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-(1-propylpiperidin-3-yl)ethanone

InChI

InChI=1S/C10H19NO/c1-3-6-11-7-4-5-10(8-11)9(2)12/h10H,3-8H2,1-2H3

InChI Key

NKXQUSMZKPGODT-UHFFFAOYSA-N

SMILES

CCCN1CCCC(C1)C(=O)C

Canonical SMILES

CCCN1CCCC(C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(1-Propylpiperidin-3-yl)ethanone and related piperidine-based ethanones:

Compound Name Molecular Formula Substituent on Piperidine Molecular Weight (g/mol) Key Properties/Activities
This compound C₁₀H₁₉NO Propyl 169.26 Hydrophobic alkyl chain; potential metabolic stability
1-[(3S)-1-Benzylpiperidin-3-yl]ethanone C₁₄H₁₉NO Benzyl 217.31 Increased lipophilicity; aromatic π-π interactions
1-(3-(Piperidin-1-yl)phenyl)ethanone C₁₃H₁₇NO Phenyl 203.28 Density: 1.052 g/cm³; BP: 124–125.5°C (0.5 Torr)
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone C₁₃H₁₆FNO 4-Fluorophenyl 221.28 Lab use only; no drug applications
1-(1-Pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone (JWH-250) C₂₁H₂₂NO₂ Indole + methoxyphenyl 320.41 Psychoactive; no therapeutic use

Key Observations :

  • Alkyl vs.
  • Electronic Effects: Fluorophenyl substituents (e.g., in 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone) introduce electron-withdrawing effects, which may influence reactivity in coupling reactions .

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